2-(4-Butyl-1-piperazinyl)-3-pyridinamine
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Overview
Description
2-(4-Butyl-1-piperazinyl)-3-pyridinamine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a butyl group attached to a piperazine ring, which is further connected to a pyridinamine moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butyl-1-piperazinyl)-3-pyridinamine typically involves the reaction of 4-butylpiperazine with 3-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a dipolar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the purity and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butyl-1-piperazinyl)-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridinamine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base and an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized piperazine or pyridinamine derivatives.
Scientific Research Applications
2-(4-Butyl-1-piperazinyl)-3-pyridinamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Butyl-1-piperazinyl)-3-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-4-(2-ethylsulfanylphenyl)piperazine hydrochloride
- 3-{4-[2-(Propylsulfanyl)phenyl]-1-piperazinyl}propyl ethylcarbamate hydrochloride
- 4-{4-[2-(Propylsulfanyl)phenyl]-1-piperazinyl}butyl ethylcarbamate hydrochloride
Uniqueness
2-(4-Butyl-1-piperazinyl)-3-pyridinamine is unique due to its specific structural features, such as the butyl group on the piperazine ring and the pyridinamine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H22N4 |
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Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-(4-butylpiperazin-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C13H22N4/c1-2-3-7-16-8-10-17(11-9-16)13-12(14)5-4-6-15-13/h4-6H,2-3,7-11,14H2,1H3 |
InChI Key |
DHIPGKYSAYBLHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)C2=C(C=CC=N2)N |
Origin of Product |
United States |
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